
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the methoxycarbonyl group at the 2-position. The carboxylic acid group at the 3-position is then introduced through a series of oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the methoxycarbonyl group can produce alcohols.
Applications De Recherche Scientifique
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen, allowing selective reactions at other positions. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(ethoxycarbonyl)piperidine-3-carboxylic acid
- Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(acetoxycarbonyl)piperidine-3-carboxylic acid
Uniqueness
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C26H42N2O12 |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
(2R,3S)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;(2S,3R)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/2C13H21NO6/c2*1-13(2,3)20-12(18)14-7-5-6-8(10(15)16)9(14)11(17)19-4/h2*8-9H,5-7H2,1-4H3,(H,15,16)/t2*8-,9+/m10/s1 |
Clé InChI |
NDGDWBWRSNWJBS-QUOODJBBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


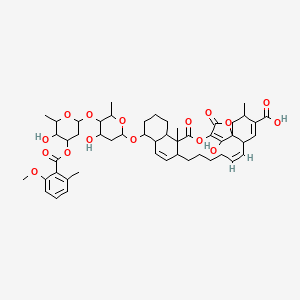
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
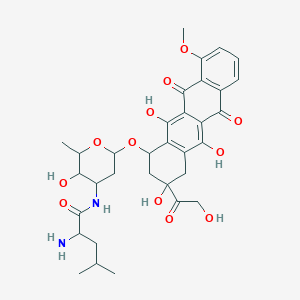
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
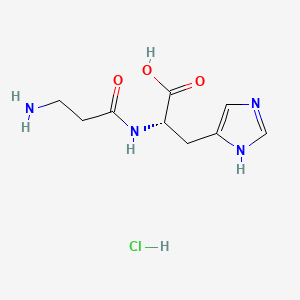
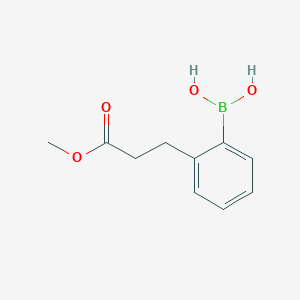

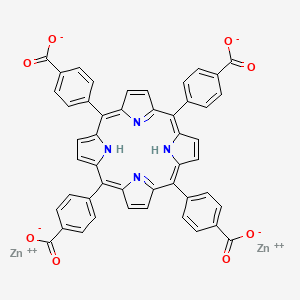
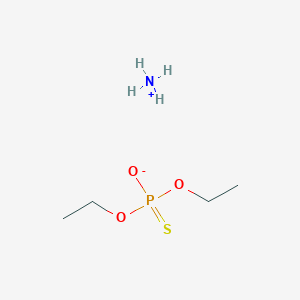
![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)
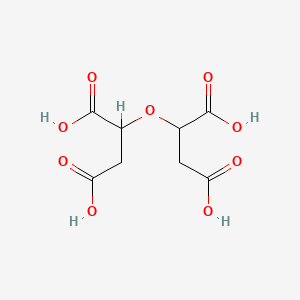
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12296974.png)
![5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12296977.png)
